(R)-Ofloxacin-d3
(R)-Ofloxacin-d3
Brand Name:
Vulcanchem
CAS No.:
1346617-10-4
VCID:
VC0122246
InChI:
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1/i2D3
SMILES:
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Molecular Formula:
C18H20FN3O4
Molecular Weight:
364.392
(R)-Ofloxacin-d3
CAS No.: 1346617-10-4
Cat. No.: VC0122246
Molecular Formula: C18H20FN3O4
Molecular Weight: 364.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346617-10-4 |
|---|---|
| Molecular Formula | C18H20FN3O4 |
| Molecular Weight | 364.392 |
| IUPAC Name | (2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Standard InChI | InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1/i2D3 |
| Standard InChI Key | GSDSWSVVBLHKDQ-AHTUJLEFSA-N |
| SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator